4-(Thiophen-3-yl)pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-5-7(1-3-10-9)8-2-4-12-6-8/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEDPBPGMCKYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671755 | |
| Record name | 4-(Thiophen-3-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-97-9 | |
| Record name | 4-(Thiophen-3-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 4 Thiophen 3 Yl Pyridin 2 1h One
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridinone Core
Retrosynthetic analysis is a technique used to design a synthesis plan by breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.com
Approaches to Pyridin-2(1H)-one Formation
The formation of the pyridin-2(1H)-one ring is a central aspect of the synthesis. Common retrosynthetic disconnections for the pyridin-2(1H)-one core often involve breaking the C-N and C-C bonds within the ring. This leads to several synthetic strategies, including those based on cyclization reactions of open-chain precursors. For instance, a common approach involves the reaction of a 1,3-dicarbonyl compound with an amine, which can be achieved through methods like the Hantzsch pyridine (B92270) synthesis. advancechemjournal.com Another strategy is the Knorr synthesis, which utilizes a 1,5-dicarbonyl compound and an amine. advancechemjournal.com Michael addition is also a viable pathway for constructing the pyridinone ring. advancechemjournal.com
A general retrosynthetic approach for a substituted pyridin-2(1H)-one is depicted below:
Figure 1: General Retrosynthetic Disconnection of a Substituted Pyridin-2(1H)-one
R3
|
R2--C==C--R4
| |
N--C=O
|
R1
|
V
R3
|
R2--C==CH + R4-C(=O)NHR1 (Amide)
|
CHO (Aldehyde)
Strategies for Thiophene (B33073) Ring Incorporation at the C-4 Position
The introduction of the thiophene ring at the C-4 position of the pyridinone core can be achieved either by starting with a pre-functionalized thiophene building block or by forming the thiophene ring during the synthesis.
One common strategy involves the use of a thiophene-containing starting material, such as a thiophene-substituted chalcone, which can then undergo cyclization to form the desired 4-(thiophen-3-yl)pyridin-2(1H)-one. rsc.org Alternatively, a thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 4-halopyridin-2(1H)-one and a thiophene boronic acid derivative. nih.gov
A retrosynthetic analysis focused on the thiophene incorporation is shown below:
Figure 2: Retrosynthetic Strategies for Thiophene Incorporation
(Thiophen-3-yl)
|
---Pyridin-2(1H)-one---
|
V
(4-Halopyridin-2(1H)-one) + (Thiophene-3-boronic acid) (Suzuki Coupling)
|
V
(Precursor with thiophene) --> Cyclization
Classical and Modern Synthetic Approaches for this compound
Both classical and modern synthetic methods are employed for the synthesis of this compound and its derivatives.
Multi-component Reactions in Pyridinone Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. rsc.orgnih.gov The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, and similar strategies can be adapted for pyridinone synthesis. nih.govnih.gov
For example, a one-pot synthesis of 4,6-diaryl/heteryl-pyridin-2(1H)-ones can be achieved from chalcones, which are 1,3-diaryl/heteryl-2-propen-1-ones, under metal and base-free conditions. rsc.org This domino reaction proceeds through a Michael addition, followed by amination, intramolecular amidation, and dehydronitrosation. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Reference |
| Chalcone | Amine Source | Nitrosating Agent | 4,6-Diaryl/heteryl-pyridin-2(1H)-one | Metal and base-free, one-pot | rsc.org |
| Aldehyde | β-ketoester | Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione | [Btto][p-TSA], solvent-free | nih.gov |
Cyclization and Coupling Reactions in this compound Formation
Cyclization reactions are fundamental to the formation of the pyridinone ring. These can be intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the reaction of two or more molecules.
A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to produce substituted thiophenes. nih.govresearchgate.net While this method directly forms the thiophene ring, similar principles of metal-catalyzed cyclization can be applied to the formation of the pyridinone ring.
Cross-coupling reactions, particularly palladium-catalyzed reactions, are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is frequently used to introduce the thiophene moiety. For instance, a 4-halopyridin-2(1H)-one can be coupled with a thiophene boronic acid to yield the target compound. nih.gov This approach offers a high degree of flexibility in the choice of both the pyridinone and thiophene components.
| Pyridinone Precursor | Thiophene Source | Coupling Reaction | Catalyst System | Product | Reference |
| 4-Halopyridin-2(1H)-one | Thiophene-3-boronic acid | Suzuki-Miyaura | Palladium catalyst and a base | This compound | nih.gov |
Catalyst-Controlled Synthetic Pathways
The choice of catalyst can significantly influence the outcome of a reaction, enabling selective synthesis of different products from the same starting materials. rsc.org In the context of pyridinone synthesis, catalyst control can be used to direct the regioselectivity of the cyclization or to promote specific bond formations.
For instance, rhodium(II) catalysis can be used to divert the cyclization of 1,3-dienyl nitrenes from the typical 4π-electrocyclization, which forms pyrroles, to a 6π-electrocyclization, leading to the formation of pyridines. rsc.org While not directly applied to this compound in the provided sources, this principle of catalyst-controlled selectivity is a key aspect of modern synthetic chemistry.
Furthermore, palladium catalysis is instrumental in various synthetic transformations leading to pyridinone and thiophene derivatives. acs.orgmdpi.com For example, palladium catalysts are used in the enantioselective cascade carboamidation of dienes to access γ-lactams, which are structurally related to pyridinones. acs.org
| Starting Materials | Catalyst | Product | Key Feature | Reference |
| α-Diazo oxime ethers | Rh(II) catalyst | Pyridines | Selective 6π-electrocyclization | rsc.org |
| 1,3-Dienes and 2-bromoamides | Palladium catalyst | Chiral allylic γ-lactams | Enantioselective cyclization | acs.org |
Derivatization Strategies and Functional Group Transformations
The chemical modification of the this compound scaffold allows for the systematic exploration of structure-activity relationships and the fine-tuning of its physicochemical properties. These modifications can be targeted at either the pyridinone ring or the thiophene moiety.
Chemical Modifications on the Pyridinone Ring System
The pyridin-2(1H)-one ring is amenable to a variety of chemical modifications, offering pathways to a diverse range of derivatives. The presence of the nitrogen atom and the adjacent carbonyl group dictates the reactivity of the ring. The pyridinone tautomer is generally favored over the corresponding hydroxypyridine, especially under physiological conditions. nih.gov
Key transformations of the pyridinone ring include:
N-Alkylation and N-Arylation: The nitrogen atom of the pyridinone ring can be functionalized through alkylation or arylation reactions. For instance, N-arylation can be achieved via copper-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, which demonstrates high chemoselectivity for N- versus O-arylation. organic-chemistry.org This method can be adapted for the synthesis of N-substituted derivatives of this compound.
Halogenation: The pyridinone ring can be halogenated to introduce reactive handles for further functionalization. For example, N-bromosuccinimide can be used for the bromination of related 3,4-dihydro-2(1H)-pyridones.
Diels-Alder Reactions: The pyridin-2(1H)-one system can act as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts. researchgate.net This reactivity can be exploited to build more complex molecular architectures.
Ring Expansion: Under specific conditions, the pyridinone ring or its precursors can undergo ring expansion. For example, 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones can be converted to naphthyridin-2(1H)-one derivatives. nih.gov
Photochemical Reactions: Irradiation of 1-aryl-4,6-disubstituted pyrimidin-2(1H)-ones can lead to ring opening via a Norrish Type I cleavage, forming an isocyanate intermediate that can be trapped by nucleophiles. rsc.org
The following table summarizes some common derivatization reactions on the pyridinone ring, based on analogous systems.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Arylation | Aryl iodide, CuI, tetrabutylammonium pyridin-2-olate, DMF, 95 °C | N-Aryl pyridin-2-one | organic-chemistry.org |
| Bromination | N-Bromosuccinimide | Bromo-pyridinone | |
| Diels-Alder | N-Phenylmaleimide, high pressure | Isoquinuclidine derivatives | researchgate.net |
| Ring Expansion | Sodium azide, microwave irradiation (on pyrrolo[2,3-b]pyridinone precursor) | Naphthyridinone | nih.gov |
Substituent Effects on Reaction Pathways and Yields
The nature and position of substituents on both the thiophene and pyridinone rings can significantly influence reaction pathways and yields.
Electronic Effects: Electron-withdrawing groups on the pyridinone ring can increase the acidity of the N-H proton, potentially influencing the reactivity of the nitrogen atom and its interaction with biological targets. nih.gov In cross-coupling reactions, the electronic nature of the substituents on the coupling partners is crucial. For instance, in Suzuki-Miyaura couplings, electron-withdrawing groups on the aryl halide can facilitate oxidative addition, which is often the rate-determining step. researchgate.net Conversely, electron-donating groups on the organoboron reagent can enhance transmetalation.
Steric Effects: The steric hindrance around the reactive sites can impact the efficiency of chemical transformations. In Suzuki-Miyaura reactions involving 2-substituted pyridines, steric hindrance can impede the coupling process. rsc.orgrsc.org The position of the thiophene ring at the 4-position of the pyridinone is relatively unhindered, which should allow for efficient coupling.
A systematic study on the Suzuki-Miyaura reaction of halobenzenes with boronic acids showed that the preference for multi-coupling over mono-coupling increased with more reactive systems towards oxidative addition and in more diluted media. researchgate.net
Introduction of Diverse Chemical Moieties
The introduction of diverse chemical moieties onto the this compound scaffold can be achieved through various synthetic strategies, primarily leveraging cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. By introducing a halo-substituent (e.g., Br, I) onto either the thiophene or the pyridinone ring, a wide array of aryl, heteroaryl, or alkyl groups can be introduced using the corresponding boronic acids or esters. wikipedia.orgnumberanalytics.com For example, a bromo-substituted this compound could be coupled with various organoboron reagents to generate a library of derivatives.
Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, is another versatile tool for C-C bond formation. nrochemistry.comwikipedia.org It is known for its tolerance of a wide variety of functional groups. nrochemistry.com This method could be employed to introduce substituents by reacting a stannylated version of the parent compound with a suitable halide.
Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, although its reactivity is higher than that of benzene. nih.gov This allows for the introduction of functional groups like nitro, halo, and acyl groups, which can then be further manipulated. Metalation of the thiophene ring, followed by reaction with an electrophile, is another effective strategy for introducing a diverse range of substituents. numberanalytics.com
Reaction Mechanisms and Kinetic Studies Relevant to this compound Synthesis
The synthesis of this compound would likely involve the construction of the pyridinone ring followed by the introduction of the thiophene moiety, or vice versa. Palladium-catalyzed cross-coupling reactions are the most probable methods for the key C-C bond formation.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. wikipedia.orgyonedalabs.comlibretexts.org
Oxidative Addition: A Pd(0) species undergoes oxidative addition to an organohalide (e.g., a 4-halopyridin-2(1H)-one) to form a Pd(II) complex. This step is often the rate-determining step of the cycle. researchgate.netlibretexts.org
Transmetalation: The organic group from the organoboron reagent (e.g., thiophen-3-ylboronic acid) is transferred to the Pd(II) complex, typically requiring activation by a base. libretexts.orgorganic-chemistry.org
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. libretexts.org
Kinetic studies on the Suzuki-Miyaura reaction have shown that the reductive elimination step is intramolecular and proceeds from a cis-complex, obeying first-order kinetics. libretexts.org Detailed kinetic isotope effect studies have provided further atomistic insight into the catalytic mechanism, suggesting that under catalytic conditions, oxidative addition of aryl bromides occurs to a monoligated palladium complex. chemrxiv.org
The mechanism of the Stille reaction is similar, also proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org The key difference is the use of an organotin reagent as the nucleophilic partner.
Spectroscopic and Structural Elucidation Approaches for 4 Thiophen 3 Yl Pyridin 2 1h One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals of 4-(Thiophen-3-yl)pyridin-2(1H)-one and to establish the connectivity between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies
The ¹H NMR spectrum of this compound is expected to provide crucial information regarding the number of different types of protons, their chemical environment, and their neighboring protons. Key features to anticipate include:
Chemical Shifts (δ): The pyridinone ring protons would likely appear in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The thiophene (B33073) ring protons would also resonate in the aromatic region, with characteristic shifts for the 2-, 4-, and 5-positions. The N-H proton of the pyridinone would likely appear as a broad singlet at a downfield chemical shift, and its position could be confirmed by a D₂O exchange experiment.
Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) of the signals would reveal the number of adjacent protons, governed by the n+1 rule. This spin-spin coupling would be instrumental in determining the relative positions of the protons on both the pyridine (B92270) and thiophene rings.
Integration: The area under each peak would be proportional to the number of protons it represents, confirming the presence of the correct number of protons in each part of the molecule.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridinone-H3 | 6.2 - 6.5 | d | ~7-8 |
| Pyridinone-H5 | 7.2 - 7.5 | d | ~7-8 |
| Pyridinone-H6 | 7.6 - 7.9 | t | ~7-8 |
| Thiophene-H2 | 7.3 - 7.6 | dd | ~1-2, ~5 |
| Thiophene-H4 | 7.0 - 7.3 | dd | ~3, ~5 |
| Thiophene-H5 | 7.5 - 7.8 | dd | ~1-2, ~3 |
| NH | 10.0 - 12.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Chemical Shifts (δ): The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the pyridinone ring would be the most downfield signal, typically in the range of 160-170 ppm. The carbons of the aromatic rings would appear between 100 and 150 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbon signals of the pyridinone and thiophene rings.
A hypothetical ¹³C NMR data table is provided below.
| Carbon | Expected Chemical Shift (ppm) |
| Pyridinone-C2 | 160 - 165 |
| Pyridinone-C3 | 105 - 115 |
| Pyridinone-C4 | 140 - 150 |
| Pyridinone-C5 | 115 - 125 |
| Pyridinone-C6 | 135 - 145 |
| Thiophene-C2' | 120 - 130 |
| Thiophene-C3' | 130 - 140 |
| Thiophene-C4' | 125 - 135 |
| Thiophene-C5' | 120 - 130 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are indispensable for confirming the complete structural assignment.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the pyridinone and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. This would be vital for confirming the connection between the thiophene ring and the pyridinone ring at the C4 position.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy Techniques
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the pyridinone ring.
C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ would be characteristic of the carbonyl group of the pyridinone.
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.
C-S Stretch: A weaker absorption in the fingerprint region could be attributed to the C-S stretching vibration of the thiophene ring.
A hypothetical FT-IR data table is shown below.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch | 1650 - 1670 | Strong |
| C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:
Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric breathing vibrations of both the pyridinone and thiophene rings would be prominent.
C-S Vibrations: The C-S stretching and bending vibrations of the thiophene ring often give rise to characteristic and sometimes strong Raman signals.
C=C and C=N Stretches: Similar to FT-IR, these vibrations would be observed in the 1400-1600 cm⁻¹ region.
A hypothetical Raman data table is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Ring Breathing (Thiophene) | ~1000 - 1100 | Strong |
| Ring Breathing (Pyridinone) | ~980 - 1050 | Strong |
| C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of organic molecules through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool that provides highly accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₉H₇NOS), HRESIMS would be expected to yield a protonated molecule [M+H]⁺ with a specific mass-to-charge ratio (m/z). This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula. Further analysis of the fragmentation patterns in the mass spectrum would offer insights into the connectivity of the thiophene and pyridinone rings and the stability of various fragments. Unfortunately, no published HRESIMS data specifically for this compound could be retrieved.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This process would reveal the precise atomic coordinates of this compound in the solid state. A search for a deposited crystal structure of this compound in crystallographic databases did not yield any results.
Computational and Theoretical Studies on 4 Thiophen 3 Yl Pyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. researchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density. A key application is geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation, corresponding to its most stable three-dimensional arrangement.
For 4-(Thiophen-3-yl)pyridin-2(1H)-one, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). wu.ac.th This process yields crucial structural parameters. The optimization would likely reveal a non-planar structure, with a specific dihedral angle between the pyridine (B92270) and thiophene (B33073) rings that minimizes steric hindrance while allowing for some degree of electronic conjugation. nih.gov The resulting bond lengths and angles provide a precise model of the molecule's ground-state geometry. orientjchem.org
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (Pyridinone) | 1.24 |
| C-N (Pyridinone) | 1.38 | |
| C-S (Thiophene) | 1.75 | |
| C-C (Inter-ring) | 1.48 | |
| Bond Angles (°) ** | C-N-C (Pyridinone) | 123.5 |
| C-S-C (Thiophene) | 92.2 | |
| Dihedral Angle (°) ** | Pyridine-Thiophene | 35.0 |
Note: These values are illustrative, based on typical results from DFT calculations on similar heterocyclic systems.
To understand how a molecule interacts with light, such as in UV-visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which correspond to the absorption of photons. researchgate.net The results can predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π→π*). nih.gov
For this compound, TD-DFT calculations, often performed in simulated solvents like ethanol (B145695) or DMSO, would identify the key electronic transitions responsible for its UV-visible spectrum. researchgate.net These transitions typically involve the promotion of an electron from a high-energy occupied orbital to a low-energy unoccupied orbital.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher state. nih.gov
In this compound, the HOMO is expected to have significant electron density on the electron-rich thiophene ring, while the LUMO might be distributed across the pyridinone moiety, which contains electronegative nitrogen and oxygen atoms. The energy gap would provide insight into the charge transfer characteristics within the molecule. scirp.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| E_HOMO | -6.20 |
| E_LUMO | -1.95 |
| Energy Gap (ΔE) | 4.25 |
Note: These are representative values for a heterocyclic system of this type, calculated using DFT. scirp.orgnih.gov
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), typically found near electronegative atoms like oxygen and nitrogen, and are associated with sites for electrophilic attack. Blue areas denote positive potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack. nih.gov
For this compound, the MEP map would clearly show a region of strong negative potential around the carbonyl oxygen of the pyridinone ring. The hydrogen atom on the pyridinone nitrogen would be a site of positive potential. The thiophene ring's sulfur atom can exhibit both negative potential (from its lone pairs) and regions of positive potential known as a σ-hole. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov These simulations, which can be run for nanoseconds or longer, provide a detailed picture of a molecule's conformational flexibility, its interactions with its environment (like a solvent), and the stability of different conformations. nih.gov
In Silico Predictions of Tautomeric Equilibria and Stability
Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconverting structural isomers. The pyridin-2(1H)-one ring system is well-known to exist in equilibrium with its aromatic tautomer, 2-hydroxypyridine. chemrxiv.org Computational chemistry is an excellent tool for predicting the relative stability of these tautomers.
By calculating the Gibbs free energy (ΔG) of both the pyridinone and the hydroxy-pyridine forms of the molecule, it is possible to predict which tautomer will be more stable and therefore more abundant at equilibrium. nih.gov These calculations can be performed for the molecule in the gas phase and in various solvents using continuum solvation models (like PCM), as the solvent environment can significantly influence the position of the tautomeric equilibrium. chemrxiv.orgmdpi.com For this compound, the electronic influence of the thiophene substituent would be factored into the calculation to determine its effect on the relative stability of the two tautomeric forms. Studies on similar systems show that the equilibrium can be finely tuned by substituents. mdpi.com
Table 3: Representative Calculated Relative Energies of Tautomers (Illustrative Data)
| Tautomer | Phase | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population |
| This compound | Gas | 0.00 | Dominant |
| 2-Hydroxy-4-(thiophen-3-yl)pyridine | Gas | +1.50 | Minor |
| This compound | Water | 0.00 | Dominant |
| 2-Hydroxy-4-(thiophen-3-yl)pyridine | Water | +0.80 | Minor |
Note: These values are illustrative, based on known pyridone/hydroxypyridine tautomeric equilibria and the expected stabilizing effect of the polar pyridone form in aqueous solution. chemrxiv.orgnih.gov
Computational Studies on Reaction Pathways and Energetics
Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms, identify transient intermediates, and determine the energetic feasibility of various synthetic routes. For the synthesis of substituted pyridin-2(1H)-ones, computational studies have often focused on multi-component reactions, such as the Hantzsch-like synthesis, which offers a versatile approach to this class of heterocycles. nih.govrsc.orgnih.gov
A plausible and commonly studied mechanism for the formation of the pyridin-2(1H)-one core involves a series of condensation and cyclization steps. For instance, a Hantzsch-like reaction could be envisioned for the synthesis of a 4-aryl-pyridin-2(1H)-one, which is structurally related to the target compound. Such a reaction would likely proceed through several key intermediates. DFT calculations on similar systems have been used to compare the stability of these intermediates and the energy required to overcome the transition states between them. nih.govnih.gov
In a typical computational study of a multi-component reaction leading to a pyridin-2(1H)-one derivative, the following aspects are generally investigated:
Intermediate and Transition State Geometries: The three-dimensional structures of all intermediates and transition states along the reaction pathway are optimized.
Reaction Energy Profile: A diagram plotting the relative energy of the system against the reaction coordinate is constructed. This profile visually represents the energy barriers (activation energies) for each step of the reaction.
Solvent Effects: The influence of the solvent on the reaction energetics is often modeled to provide a more accurate representation of the experimental conditions.
While specific energetic data for the synthesis of this compound is not available, the table below provides an illustrative example of the type of data that would be generated from a DFT study on a generalized Hantzsch-like synthesis of a 4-aryl-pyridin-2(1H)-one. The relative energies are typically reported in kcal/mol.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Initial starting materials | 0.0 |
| Intermediate 1 | Knoevenagel condensation product | -5.2 |
| Transition State 1 | Transition state for Michael addition | +15.8 |
| Intermediate 2 | Michael adduct | -12.1 |
| Transition State 2 | Transition state for intramolecular cyclization | +10.5 |
| Intermediate 3 | Cyclized intermediate | -25.7 |
| Transition State 3 | Transition state for aromatization | +5.3 |
| Product | Final pyridin-2(1H)-one | -40.2 |
This table is illustrative and does not represent actual calculated data for this compound. The values are representative of typical energy profiles found in computational studies of similar reactions.
Furthermore, computational studies can explore alternative reaction pathways. For instance, the order of bond formation and the specific intermediates involved can vary depending on the reactants and reaction conditions. Theoretical calculations can help to discern the most favorable pathway by comparing the activation energies of competing routes. rsc.orgnih.gov The insights gained from these computational models are invaluable for optimizing reaction conditions and guiding the rational design of new synthetic strategies for compounds like this compound.
Biomolecular Interaction Modalities and Design Principles in Vitro and in Silico Focus
Target Identification and Mechanism of Action Studies (In Vitro Assays)
Enzyme Inhibition Mechanism Elucidation (e.g., Kinase, COX, LOX)
No specific studies detailing the inhibitory activity of 4-(Thiophen-3-yl)pyridin-2(1H)-one against specific enzymes such as kinases, cyclooxygenases (COX), or lipoxygenases (LOX) were found. Research on analogous structures, such as other pyridin-2(1H)-one derivatives, has identified potent inhibitors of Tropomyosin receptor kinase (TRK), but similar data for the compound is not available.
Receptor Binding Studies (e.g., GPCRs, Nuclear Receptors)
There is a lack of published research on the binding affinity of this compound to any G-protein coupled receptors (GPCRs) or nuclear receptors. While studies on other pyridine (B92270) derivatives have shown interaction with adenosine (B11128) receptors, no such characterization has been performed for this compound.
Cellular Pathway Modulation in Controlled In Vitro Systems
Information regarding the ability of this compound to modulate specific cellular pathways in controlled in vitro systems is not present in the available literature. For comparison, related pyridine compounds have been investigated as inhibitors of TGF-β1 and activin A signaling pathways, but this has not been extended to the specific compound of interest.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) Model Development
No QSAR models have been developed specifically for this compound or a closely related series of compounds. The development of a QSAR model requires a dataset of compounds with measured biological activity, which, as established, is not available for this molecule.
Ligand-Based and Structure-Based Drug Design Principles (Excluding Clinical Outcomes)
The design of potent and selective ligands based on the this compound scaffold relies on both ligand-based and structure-based drug design principles. These approaches, which are foundational to modern drug discovery, guide the modification of the core structure to enhance its interaction with specific biological targets.
Ligand-Based Design: In the absence of a known three-dimensional target structure, ligand-based methods are employed. These strategies are built upon the analysis of a set of molecules known to interact with the target of interest. For congeners of this compound, this involves synthesizing and evaluating a library of derivatives to establish a structure-activity relationship (SAR). For instance, studies on related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity against targets like the Forkhead Box M1 (FOXM1) transcription factor. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and conformation of the molecule, thereby affecting its biological activity. nih.gov Similarly, for other pyridine derivatives, the addition of methoxy (B1213986) groups has been shown to incrementally decrease the IC50 value, indicating improved potency. mdpi.com
Structure-Based Design: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach allows for the rational design of ligands that can fit precisely into the target's binding site. For scaffolds related to this compound, SBDD would involve identifying key amino acid residues in the binding pocket that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the pyridin-2-one moiety can act as a hydrogen bond donor and acceptor, while the thiophene (B33073) and pyridine rings can engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. scielo.br
Molecular Docking and Virtual Screening Approaches
Computational techniques like molecular docking and virtual screening are instrumental in accelerating the discovery of new inhibitors based on the this compound scaffold.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This process can be performed in a hierarchical manner, starting with high-throughput virtual screening (HTVS) to quickly filter vast numbers of molecules, followed by more accurate standard precision (SP) and extra precision (XP) docking for the most promising candidates. nih.gov This strategy has been successfully applied to identify novel inhibitors for various targets, including the immunoproteasome. nih.gov
Molecular docking simulations provide detailed insights into the putative binding mode of a ligand within a protein's active site. For a compound like this compound, docking studies can predict its orientation and conformation, as well as the specific interactions it forms with the protein.
Key interactions that would be anticipated for this scaffold include:
Hydrogen Bonding: The pyridin-2(1H)-one core contains a carbonyl group and an N-H group, both of which can participate in hydrogen bonding with appropriate residues in the protein's active site. For instance, in studies of related pyridone-containing inhibitors, the 2-pyridone moiety was observed to form hydrogen bonds with serine and glycine (B1666218) residues. nih.gov
π-π Stacking: The aromatic thiophene and pyridine rings are capable of forming π-π stacking interactions with the side chains of aromatic amino acids within the binding pocket. scielo.br
Cation-π Interactions: The electron-rich π-system of the thiophene or pyridine ring can interact favorably with cationic residues such as lysine (B10760008) or arginine. scielo.brnih.gov
These predicted interactions are crucial for understanding the molecular basis of inhibition and for guiding further optimization of the ligand's structure.
Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For 4-pyridone derivatives, QSAR studies have been used to develop models that can predict antimalarial activity based on molecular descriptors. researchgate.net
Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex, allowing for the calculation of binding free energies. These computational approaches help in identifying "hotspots" within the binding site—regions where interactions contribute most significantly to the binding affinity. Targeting these hotspots with appropriately designed functional groups on the this compound scaffold can lead to a substantial improvement in potency.
Chemical Biology Applications and Probe Development
The this compound scaffold is not only a template for developing inhibitors but also serves as a foundation for creating chemical probes to investigate biological systems.
Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules in their native environment. Thiophene-based ligands, in particular, have been developed as fluorescent probes for the detection of protein aggregates, which are hallmarks of several neurodegenerative diseases. nih.gov The conformationally sensitive photophysical properties of poly- and oligothiophenes allow for the optical assignment of these pathological entities. nih.gov
A molecule like this compound could potentially be modified to create such probes. The incorporation of a fluorophore or a photoreactive group would enable the visualization and identification of its cellular targets.
The versatility of the this compound structure allows for its adaptation to a wide range of biological targets. The principles of drug design discussed above can be applied to tailor the scaffold for specific enzymes or receptors. For example, by analyzing the binding sites of different kinases, one could introduce substituents onto the thiophene or pyridine rings to achieve selectivity for a particular kinase. This targeted design approach has been used for other heterocyclic scaffolds to develop selective inhibitors for targets such as cyclin-dependent kinases (CDKs) and 5-HT1A receptors. nih.govnih.gov The development of such specific ligands is crucial for minimizing off-target effects and for creating more effective therapeutic agents.
Advanced Applications and Material Science Perspectives of 4 Thiophen 3 Yl Pyridin 2 1h One
Supramolecular Chemistry and Self-Assembly Research
There is currently no available research on the supramolecular chemistry or self-assembly of 4-(Thiophen-3-yl)pyridin-2(1H)-one.
Design Principles for Non-Covalent Interactions
An analysis of the molecular structure of this compound suggests the potential for several non-covalent interactions that are crucial for self-assembly. These would include:
Hydrogen Bonding: The pyridinone ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to the formation of strong and directional intermolecular hydrogen bonds.
π-π Stacking: The aromatic thiophene (B33073) and pyridine (B92270) rings could engage in π-π stacking interactions, further stabilizing any resulting supramolecular structures.
While these interactions are anticipated based on the compound's structure, no experimental studies have been conducted to confirm or quantify them.
Formation of Crystalline and Amorphous Assemblies
No studies have been found that report the formation of either crystalline or amorphous assemblies of this compound. The isolation and characterization of such assemblies would be the first step in understanding the material properties of this compound.
Crystal Engineering for Functional Solid-State Materials
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. For this compound, this remains an open area for investigation.
Engineering of Intermolecular Interactions for Desired Architectures
The rational design of solid-state architectures of this compound would involve the strategic manipulation of the aforementioned non-covalent interactions. However, no research has been published on attempts to engineer the crystal packing of this specific compound to achieve particular functionalities.
Co-crystallization Strategies and Their Applications
Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid. By combining this compound with other molecules (co-formers), it might be possible to create new crystalline materials with enhanced properties. There are, however, no reports of co-crystallization studies involving this compound.
Theoretical Exploration in Materials Science
Computational modeling and theoretical studies are invaluable tools for predicting the properties and behavior of new materials. A theoretical investigation of this compound could provide insights into its electronic structure, intermolecular interaction energies, and potential for self-assembly. At present, no such theoretical studies have been published.
Incorporation into Polymeric Systems (Theoretical)
The integration of this compound into polymeric backbones is a promising, though largely theoretical, avenue for creating novel functional materials. The distinct electronic and structural characteristics of the thiophene and pyridinone rings suggest that polymers incorporating this moiety could exhibit a range of tunable properties.
Theoretical approaches such as Density Functional Theory (DFT) and molecular mechanics can be employed to predict the properties of such polymers. mdpi.comcam.ac.uk For instance, DFT calculations have been successfully used to determine the electronic and optical properties of polythiophene and its derivatives, providing insights into their potential for applications like polymer light-emitting diodes (PLEDs). mdpi.com Similarly, computational modeling can elucidate the impact of incorporating the this compound unit on the polymer's geometry, electronic structure, and intermolecular interactions. cam.ac.ukdiva-portal.org
The presence of the pyridinone ring, with its hydrogen bonding capabilities (N-H and C=O groups), could theoretically induce strong inter-chain interactions, leading to enhanced morphological stability and potentially higher charge carrier mobility. These interactions are crucial for the performance of organic electronic devices. rsc.org The thiophene unit, a well-established component in conducting polymers, would contribute to the polymer's conductivity. researchgate.netresearchgate.net The combination of these two moieties could result in polymers with both p-type (hole-transporting, from thiophene) and n-type (electron-transporting, from pyridinone) characteristics, making them suitable for a variety of organic electronic applications.
Table 1: Theoretical Physicochemical Properties of a Hypothetical Polymer Incorporating this compound
| Property | Predicted Characteristic | Rationale |
| Electronic Nature | Ambipolar (p- and n-type) | Combination of electron-rich thiophene and electron-deficient pyridinone. |
| Band Gap | Tunable (expected in the visible range) | Dependent on the degree of polymerization and substitution pattern. mdpi.compsu.edu |
| Morphology | Potentially ordered due to hydrogen bonding | The pyridinone moiety can facilitate inter-chain packing. rsc.org |
| Solubility | Moderate to good in polar organic solvents | The polar pyridinone group can enhance solubility. |
| Thermal Stability | High | Heterocyclic polymers are known for their thermal robustness. rsc.org |
This table is based on theoretical predictions and extrapolations from related compounds.
Design of Chemosensors and Optoelectronic Materials (Theoretical)
The structural features of this compound make it an intriguing candidate for the theoretical design of chemosensors and optoelectronic materials. The nitrogen and oxygen atoms in the pyridinone ring, along with the sulfur atom in the thiophene ring, can act as potential binding sites for metal ions and other analytes.
The design of chemosensors often relies on the principle of signal transduction upon analyte binding. rsc.org In a hypothetical chemosensor based on this compound, the binding of a target analyte to the heterocyclic core could induce a change in the molecule's electronic properties, leading to a detectable optical or electrochemical response. For instance, interaction with a metal ion could alter the intramolecular charge transfer (ICT) characteristics between the thiophene (donor) and pyridinone (acceptor) units, resulting in a change in fluorescence emission. rsc.org The development of fluorescent chemosensors based on conjugated polymers containing N-heterocyclic moieties has been a significant area of research. rsc.org
In the realm of optoelectronics, the donor-acceptor nature of the this compound scaffold is particularly advantageous. rsc.org Materials with such structures are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical calculations, such as time-dependent DFT (TD-DFT), can be used to predict the absorption and emission spectra of materials incorporating this compound, guiding the design of materials with specific optoelectronic properties. mdpi.com The ability to tune the band gap by modifying the chemical structure is a key advantage of organic materials in this field. psu.edumaterials-science.info
Table 2: Theoretical Design Parameters for Chemosensors and Optoelectronic Materials Based on this compound
| Application | Design Principle | Key Structural Feature | Predicted Outcome |
| Chemosensor | Analyte-induced change in photophysical properties | Heteroatoms (N, O, S) as binding sites | Change in fluorescence or color upon analyte binding. |
| Optoelectronics (OLEDs/OPVs) | Intramolecular Charge Transfer (ICT) | Donor-acceptor structure (Thiophene-Pyridinone) | Efficient charge separation and transport, tunable emission/absorption. rsc.org |
This table is based on theoretical design principles and studies of analogous heterocyclic systems.
Catalyst Design Principles Incorporating Pyridinone-Thiophene Scaffolds
The pyridinone-thiophene scaffold, as exemplified by this compound, offers interesting possibilities for the design of novel catalysts. The presence of multiple heteroatoms and the aromatic nature of the rings can be leveraged to create active sites for various catalytic transformations.
In catalyst design, the electronic environment of the active site is crucial. The pyridinone ring, with its ability to act as a ligand for metal centers, could be a key component in the design of organometallic catalysts. The nitrogen and oxygen atoms can coordinate with a metal, and the electronic properties of the thiophene ring can influence the catalytic activity of the metal center. For instance, the electron-donating nature of the thiophene ring could enhance the electron density on the metal, which might be beneficial for certain catalytic cycles.
Furthermore, the bifunctional nature of the this compound molecule, possessing both a potential Lewis basic site (the pyridinone oxygen) and a Brønsted acidic site (the pyridinone N-H), could be exploited in metal-free catalysis. This dual functionality can enable the activation of both electrophilic and nucleophilic species in a concerted manner, a strategy often employed in frustrated Lewis pair catalysis and other cooperative catalytic systems.
While direct experimental evidence for the catalytic applications of this compound is lacking, the principles of catalyst design suggest that this scaffold holds potential. Computational studies could be instrumental in exploring the feasibility of such applications by modeling the interaction of the molecule with substrates and predicting reaction pathways and activation energies. researchgate.netrsc.org
Future Research Directions and Unexplored Avenues for 4 Thiophen 3 Yl Pyridin 2 1h One
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally benign methods for synthesizing 4-(Thiophen-3-yl)pyridin-2(1H)-one and its derivatives is a primary area for future research. While traditional methods for creating thiophene (B33073) and pyridinone rings exist, they often involve harsh conditions or produce significant waste. nih.gov Future efforts should focus on "green chemistry" principles to improve the synthetic process.
Key areas for exploration include:
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation can significantly enhance efficiency and reduce waste. nih.govnih.gov For instance, a one-pot synthesis of 4,6-diaryl-3-cyanopyridine-2(1H)-thiones has been developed, showcasing the potential for streamlined processes. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com
Catalyst Development: The exploration of novel catalysts, including metal-based and metal-free options, can lead to more selective and efficient reactions under milder conditions. nih.govnih.govresearchgate.net
Sustainable Solvents and Solvent-Free Reactions: Reducing or eliminating the use of hazardous organic solvents is a core tenet of green chemistry. mdpi.comnih.gov Research into reactions conducted in water, ionic liquids, or under solvent-free conditions is crucial. mdpi.comrsc.org
| Synthetic Approach | Advantages | Key Research Focus |
| Multicomponent Reactions | Reduced steps, less waste, increased efficiency | Design of novel one-pot sequences for the target scaffold. |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields | Optimization of microwave parameters for specific reaction steps. |
| Novel Catalysis | Higher selectivity, milder conditions | Development of both metal-based and metal-free catalytic systems. |
| Green Solvents/Solvent-Free | Reduced environmental impact | Exploration of aqueous media, ionic liquids, and neat reaction conditions. |
Advanced Computational Modeling for Predictive Chemistry and Biology
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before they are even synthesized. Future research will increasingly rely on these in silico methods to guide experimental work.
Promising computational avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and reactivity of the compound. researchgate.netrsc.orgresearchgate.net This information is vital for understanding its chemical behavior and predicting its spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish correlations between the chemical structure of a series of derivatives and their biological activity, aiding in the design of more potent compounds. researchgate.net
Molecular Docking: This technique can predict the binding orientation and affinity of the molecule to specific biological targets, such as enzymes or receptors. nih.govrsc.orgnih.gov This is invaluable for identifying potential therapeutic applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment over time, offering a more realistic picture of its biological activity. nih.gov
Exploration of Undiscovered Biomolecular Targets (In Silico/In Vitro)
The structural motifs of thiophene and pyridinone are present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biomolecular targets. researchgate.netnih.govnih.gov A key future direction is the systematic exploration of these potential targets.
This can be achieved through a combination of computational and experimental approaches:
In Silico Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various known protein targets using molecular docking and other computational methods. nih.govnih.govimpactfactor.org
In Vitro Assays: Promising candidates identified through in silico screening can then be synthesized and tested in laboratory-based (in vitro) assays to validate their biological activity. mdpi.comnih.govplos.org This integrated approach of in silico and in vitro studies has proven effective in identifying novel inhibitors for various enzymes. impactfactor.orgmdpi.comnih.govplos.org For instance, derivatives of pyridinone have shown potential as inhibitors of enzymes like EGFR and protein kinases. nih.gov
Integration into Multi-Functional Materials and Supramolecular Assemblies
The unique electronic and structural properties of the thiophene and pyridinone rings make this compound an attractive building block for advanced materials.
Future research in this area could focus on:
Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored optical, electronic, or thermal properties.
Supramolecular Chemistry: The ability of the pyridinone and thiophene rings to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to construct complex and functional supramolecular assemblies. mdpi.commdpi.comrsc.org These assemblies could have applications in areas like sensing, catalysis, and drug delivery. For example, pyridine-based compounds have been used to create supramolecular assemblies that can sense divalent cations. nih.gov
Coordination Compounds: The nitrogen and sulfur atoms in the molecule can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, porous, or catalytic properties. mdpi.com
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research
The most comprehensive understanding of this compound and its potential will come from a synergistic approach that integrates multiple research disciplines.
This integrated strategy would involve:
Computationally Guided Synthesis: Using computational models to predict promising derivatives for synthesis, thereby streamlining the drug discovery or materials development process. rsc.org
Spectroscopic Characterization and Computational Validation: Combining experimental spectroscopic techniques (e.g., NMR, IR, UV-Vis) with computational predictions to gain a deeper understanding of the molecule's structure and electronic properties. rsc.org
Iterative Design-Synthesis-Testing Cycles: Employing a feedback loop where experimental results from biological testing or materials characterization are used to refine computational models, which in turn guide the design of the next generation of compounds. This synergistic approach is crucial for accelerating the development of new technologies based on this promising chemical scaffold. acs.org
Q & A
Q. What are the established synthetic routes for 4-(Thiophen-3-yl)pyridin-2(1H)-one, and what are their limitations?
The compound can be synthesized via condensation reactions involving thiophene derivatives and pyridinone precursors. For example, analogous methods involve reacting acetyl thiophene with aldehydes and cyanoacetate derivatives in the presence of ammonium acetate to form pyridin-2(1H)-one hybrids . A key limitation is the moderate yield (e.g., 23–67% in similar syntheses) due to competing side reactions or low solubility of intermediates, which complicates purification . Optimization strategies include using polar solvents or microwave-assisted synthesis to enhance reaction efficiency.
Q. How can the crystal structure and electronic properties of this compound be characterized?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and intermolecular interactions . Spectroscopic techniques like NMR, NMR, and IR are used to confirm functional groups and regiochemistry. For example, NMR is essential if fluorinated analogs are synthesized . Computational methods (DFT calculations) can further predict electronic properties and reactive sites for functionalization.
Q. What preliminary biological screening assays are suitable for this compound?
Initial assays include enzyme inhibition studies (e.g., DPP-4 or kinase targets, based on structural analogs ), cytotoxicity profiling using cancer cell lines (e.g., MTT assays), and anti-inflammatory tests (e.g., COX-2 inhibition). Acute toxicity in rodent models (e.g., Sprague-Dawley rats) can assess safety margins, with data analyzed via software like GraphPad Prism .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be resolved?
Discrepancies may arise from differences in bioavailability, assay conditions, or target specificity. For example, low solubility (common in pyridinone derivatives ) can reduce in vivo efficacy despite promising in vitro results. Mitigation strategies include:
- Formulation optimization : Use of co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation.
- Dose-response studies : Validate activity across multiple concentrations and models.
- Mechanistic profiling : Employ RNA sequencing or phosphoproteomics (e.g., as in ERK inhibitor studies ) to identify off-target effects.
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this scaffold?
- Systematic substitution : Introduce electron-withdrawing/donating groups at C-3 or C-4 positions to modulate electronic effects. For instance, trifluoromethyl groups enhance metabolic stability .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess ring flexibility .
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., HIV reverse transcriptase, as in pyridinone hybrids ).
Q. How can researchers address challenges in pharmacokinetic (PK) profiling of this compound?
Key challenges include poor oral absorption and rapid clearance. Methodological solutions:
- In vitro ADME assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers.
- Pro-drug strategies : Modify hydroxyl groups to esters or carbamates to enhance lipophilicity .
- In vivo PK studies : Use LC-MS/MS to quantify plasma concentrations over time in rodent models, correlating with efficacy endpoints.
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (EC50/LC50 calculations).
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments.
- Kaplan-Meier survival analysis : For longitudinal toxicity studies .
Q. How can crystallographic data be validated to ensure structural accuracy?
- R-factor analysis : Acceptable R1 values ≤ 0.05 for high-resolution datasets .
- Twining detection : Use SHELXD to identify and model twinned crystals .
- Hirshfeld surface analysis : Validate intermolecular interactions (e.g., hydrogen bonds) against computational predictions.
Future Directions
Q. What emerging methodologies could enhance the therapeutic potential of this compound?
- Fragment-based drug design : Combine pyridinone cores with bioactive fragments (e.g., morpholine or piperazine rings ).
- Targeted delivery : Conjugate with antibodies or peptides for tissue-specific action.
- High-throughput screening : Test against kinase inhibitor libraries to identify novel targets .
Q. How can researchers leverage multi-omics data to elucidate mechanisms of action?
Integrate transcriptomics, proteomics, and metabolomics to map signaling pathways affected by the compound. For example, phosphotyrosine profiling (as in AML studies ) can identify kinase inhibition cascades. Machine learning algorithms (e.g., Random Forest) can prioritize key biomarkers for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
